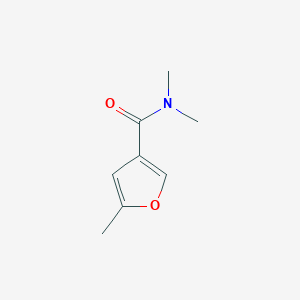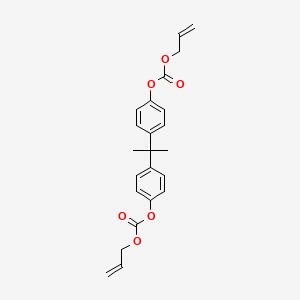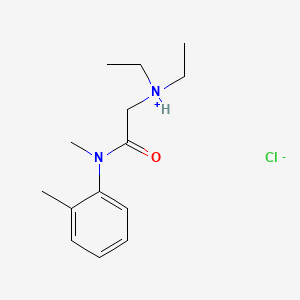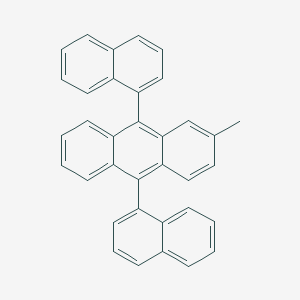
2-Methyl-9,10-di(naphthalen-1-yl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-9,10-di(naphthalen-1-yl)anthracene is an organic compound known for its use in organic light-emitting diodes (OLEDs). It is a highly efficient blue emitter and hole-transporting material, making it valuable in the field of organic electronics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-9,10-di(naphthalen-1-yl)anthracene typically involves the Suzuki coupling reaction. This reaction is carried out by coupling 2-methyl-9,10-dibromoanthracene with naphthalen-1-ylboronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves high-purity sublimation techniques to ensure the material’s purity exceeds 99.0%. This method is crucial for applications in OLEDs where impurities can significantly affect performance .
化学反応の分析
Types of Reactions
2-Methyl-9,10-di(naphthalen-1-yl)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
2-Methyl-9,10-di(naphthalen-1-yl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a blue emitter and hole-transporting material in OLEDs.
Medicine: Research is ongoing into its potential use in photodynamic therapy.
Industry: Widely used in the production of high-efficiency blue OLED devices.
作用機序
The compound functions as a hole-transporting material by reducing the amount of hole carriers injected into the device, leading to a well-balanced carrier recombination. This balance is crucial for the efficient functioning of OLEDs . The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which facilitate electron and hole transport .
類似化合物との比較
Similar Compounds
- 9,10-Di(naphthalen-2-yl)anthracene
- 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene
Uniqueness
2-Methyl-9,10-di(naphthalen-1-yl)anthracene is unique due to its high thermal stability and morphological stability, making it an excellent host material for blue OLEDs. Its ambipolar transporting ability and wide energy band-gap further enhance its performance in electronic devices .
特性
分子式 |
C35H24 |
|---|---|
分子量 |
444.6 g/mol |
IUPAC名 |
2-methyl-9,10-dinaphthalen-1-ylanthracene |
InChI |
InChI=1S/C35H24/c1-23-20-21-32-33(22-23)35(29-19-9-13-25-11-3-5-15-27(25)29)31-17-7-6-16-30(31)34(32)28-18-8-12-24-10-2-4-14-26(24)28/h2-22H,1H3 |
InChIキー |
PGBFVDVTXFHOHV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


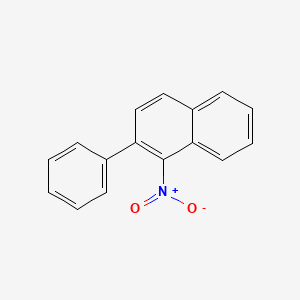
![N-[2-(N''-Nitrocarbamimidamido)ethyl]acetamide](/img/structure/B13771617.png)
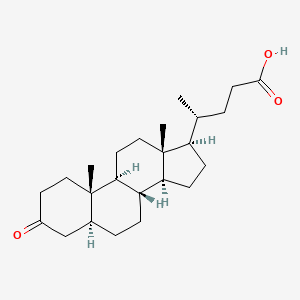
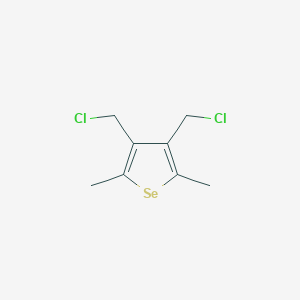
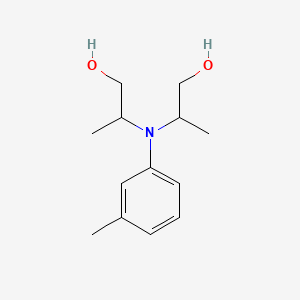
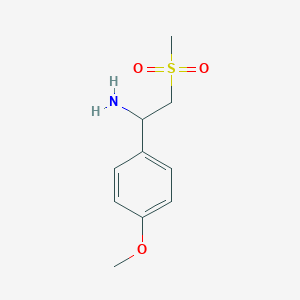
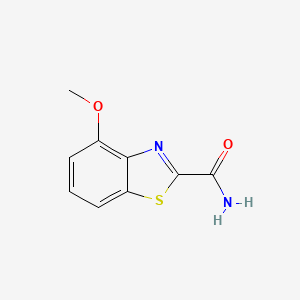
plumbane](/img/structure/B13771670.png)
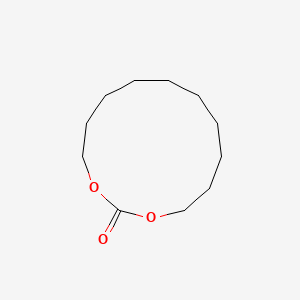
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13771672.png)
